molecular formula C11H9F3N2O2S B2966961 Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 313379-68-9

Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2966961
CAS No.: 313379-68-9
M. Wt: 290.26
InChI Key: ONQKNXVMVAMILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (referred to hereafter as Compound A) is a heterocyclic compound with a thieno[2,3-b]pyridine core. Its molecular formula is C₁₃H₁₁F₃N₂O₂S, featuring a methyl ester at position 2, a trifluoromethyl group at position 4, and a methyl substituent at position 6 (Fig. 1). The compound is synthesized via cyclization reactions, often starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derivatives under controlled conditions .

Properties

IUPAC Name

methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-4-3-5(11(12,13)14)6-7(15)8(10(17)18-2)19-9(6)16-4/h3H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQKNXVMVAMILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)OC)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted trifluoromethyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the metabolic stability of pharmaceuticals.

Biology: In biological research, Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can be used as a probe to study enzyme interactions and cellular processes.

Medicine: This compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the materials industry, this compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the carboxylate group may be involved in hydrogen bonding.

Comparison with Similar Compounds

Key structural attributes :

  • Position 2 : Methyl ester (–COOCH₃) enhances lipophilicity and metabolic stability compared to carboxylic acids or carboxamides.
  • Position 4 : Trifluoromethyl (–CF₃) group contributes to electron-withdrawing effects and hydrophobic interactions.
  • Position 6 : Methyl (–CH₃) substituent influences steric bulk and electronic modulation.

Compound A is used as a synthon in medicinal chemistry for constructing polyheterocyclic systems, particularly in kinase inhibitor development .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

Compound B: Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CID 4646357)

  • Molecular Formula : C₁₆H₁₁F₃N₂O₂S
  • Structural Difference : Phenyl group (–C₆H₅) at position 6 instead of methyl.
  • Impact: Increased molecular weight (353.06 g/mol vs. 324.29 g/mol for Compound A). Reduced solubility in aqueous media compared to Compound A.

Compound C: Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CID 1230377)

  • Molecular Formula : C₁₈H₁₅F₃N₂O₃S
  • Structural Differences :
    • Ethyl ester (–COOCH₂CH₃) at position 2.
    • 4-Methoxyphenyl (–C₆H₄OCH₃) at position 6.
  • Impact :
    • Ethyl ester increases lipophilicity (logP) compared to methyl ester.
    • Methoxy group introduces electron-donating effects, altering electronic distribution .

Substituent Variations at Position 4

Compound D: 3-Amino-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamide

  • Structural Differences :
    • 4-Methoxyphenyl (–C₆H₄OCH₃) replaces trifluoromethyl at position 4.
    • Carboxamide (–CONH₂) at position 2 instead of methyl ester.
  • Impact :
    • Methoxyphenyl reduces hydrophobicity compared to –CF₃.
    • Carboxamide improves hydrogen-bonding capacity, enhancing solubility but reducing metabolic stability .

Functional Group Variations at Position 2

Compound E: 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 104960-56-7)

  • Structural Difference : Carboxylic acid (–COOH) at position 2.
  • Impact :
    • Higher aqueous solubility due to ionizable –COOH group (pKa ~3-4).
    • Lower cell permeability compared to ester derivatives .

Compound F: 3-Amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CID 1535964)

  • Structural Difference : Carboxamide (–CONH–C₆H₄CH₃) at position 2.
  • Impact :
    • Improved target binding via hydrogen bonding with proteins (e.g., FOXM1 inhibition in ).
    • Reduced esterase-mediated metabolism compared to Compound A .

Key Findings :

  • Carboxamide derivatives (e.g., Compound F) show higher bioactivity in cellular assays due to enhanced target engagement .
  • Ester derivatives (e.g., Compound A) may exhibit better pharmacokinetic profiles due to esterase-mediated hydrolysis .

Physicochemical and Analytical Data Comparison

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Predicted logP Solubility (mg/mL)
A 324.29 3.2 0.12
B 353.06 4.1 0.05
C 380.35 3.8 0.08
E 338.31 2.9 1.45 (pH 7.4)

NMR Spectral Shifts

  • Compound A : Methyl ester (–COOCH₃) shows a singlet at δ 3.9 ppm (¹H NMR) and δ 52 ppm (¹³C NMR) .
  • Compound F : Aromatic protons in the 4-methylphenyl group resonate at δ 7.2–7.4 ppm .

Biological Activity

Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₆F₃N₃S
  • CAS Number : 317840-08-7
  • Molecular Weight : 257.24 g/mol

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against triple-negative breast cancer (TNBC) cell lines. The compound demonstrated significant growth inhibition in MDA-MB-231 and MDA-MB-468 cell lines, with minimal effects on non-tumorigenic cells such as MCF-12A.

Key Findings:

  • Cell Viability and Proliferation :
    • The compound was tested using the sulforhodamine B assay, revealing a GI50 concentration of approximately 13 μM in MDA-MB-231 cells, correlating with reduced cell viability and proliferation rates .
    • Flow cytometry analysis indicated alterations in the cell cycle profile, with an increase in G0/G1 phase and a decrease in S phase after treatment with the compound .
  • In Vivo Studies :
    • The compound also exhibited efficacy in reducing tumor size in an in ovo chorioallantoic membrane (CAM) model, indicating its potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to be independent of apoptosis pathways. Studies showed no significant alterations in apoptotic markers such as PARP or caspase-3 upon treatment, suggesting that the compound may interfere with cell cycle regulation rather than inducing apoptosis directly .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to others, a comparison table is presented below:

Compound NameTarget Cancer TypeGI50 (μM)Mechanism of Action
This compoundTNBC (MDA-MB-231)13Cell cycle arrest (G0/G1 increase)
DoxorubicinVarious~0.5Apoptosis induction
SorafenibLiver cancer~5Inhibition of signaling pathways

Safety Profile

While the compound shows promising biological activity, it is essential to consider safety aspects. The material safety data indicate that it is harmful if swallowed or inhaled and can cause skin irritation. Proper handling and safety measures should be observed during laboratory work involving this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate?

  • Methodology : Cyclocondensation of substituted pyridine precursors with thiophene derivatives is a key approach. For instance, tetrachloromonospirocyclotriphosphazenes react with diamines in THF over 3 days at room temperature, monitored via TLC . Alternative methods use chloroacetonitrile with sodium acetate in ethanol, achieving regioselective thioether formation .
  • Optimization : Adjust stoichiometry (1:1 molar ratio of reactants) and reaction time (3–5 days). Triethylamine is critical for neutralizing HCl byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identifies amine (-NH₂) and trifluoromethyl (-CF₃) groups.
  • HRMS : Confirms molecular ion ([M+H]⁺ expected within ±0.001 Da).
  • HPLC : Determines purity (>95% with C18 reverse-phase columns).
  • UV-Vis : π-conjugation patterns (λmax 270–320 nm) .
    • Advanced Confirmation : Single-crystal X-ray diffraction resolves stereochemistry, as applied to analogous thienopyridines .

Q. What safety protocols apply during handling?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 2).
  • Spill Management : Neutralize with 5% sodium bicarbonate.
  • Storage : 2–8°C under inert gas (N₂/Ar) in amber glass .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during nucleophilic substitutions?

  • Steric Control : Introduce tert-butyl esters to block undesired positions.
  • Solvent Effects : Low-polarity solvents (THF) favor C4 over C2 substitution.
  • Kinetic vs Thermodynamic : NaHCO₃ buffer improves regioselectivity (2.5:1 ratio) compared to Et₃N .
  • Computational Modeling : DFT (B3LYP/6-31G*) predicts transition states, validating experimental outcomes .

Q. What strategies validate bioactivity hypotheses for this thienopyridine derivative?

  • Parallel Assays :

Assay Type Protocol Key Metrics
AntiplasmodialPfLDH inhibition (colorimetric)IC₅₀ ≤ 1.2 µM
AntiviralRSV/MERS-CoV CPE reductionEC₅₀ < 5 µM
  • SAR Studies : Trifluoromethyl groups enhance potency 8.3-fold versus methyl analogs .

Q. How does crystallographic analysis resolve π-stacking ambiguities?

  • XRD Parameters : Mo Kα radiation (λ = 0.71073 Å), 100 K.
  • Key Findings :

  • Offset π-π interactions (3.8–4.2 Å between pyridine rings).
  • F···H-C hydrogen bonds (2.93 Å) stabilize crystal packing .
    • Dihedral Angles : Thiophene-pyridine twist (12.7±1.3°) correlates with DFT-optimized geometries .

Q. What computational approaches predict metabolic stability?

  • Tools :

  • AutoDock Vina : Docking into CYP3A4 (ΔG ≤ -8.2 kcal/mol indicates high metabolism).
  • MetaSite : Predicts oxidation at C6 methyl (73% first-pass risk) .
    • QSAR Models : logP (2.1–2.8) and PSA (85–95 Ų) correlate with clearance rates (r² = 0.91) .

Q. How to design stability studies under accelerated conditions?

  • ICH Q1A Protocol :

Condition Parameters Acceptance Criteria
Thermal (40°C/75% RH)0–6 monthsHPLC purity ≤2% degradation
Photolytic1.2 million lux-hoursUV-Vis λmax shift <5 nm
  • Hydrolytic Stability : t₉₀ = 18 days (pH 7.4) vs 3.2 days (pH 1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.